4-Fluoro-3,5-diiodobenzoic acid

Crystal Engineering Supramolecular Chemistry Halogen Bonding

4-Fluoro-3,5-diiodobenzoic acid is a polyhalogenated benzoic acid derivative characterized by a 4-fluoro substituent flanked by iodine atoms at the 3- and 5-positions of the aromatic ring. This compound possesses a molecular weight of 391.9 g/mol and a melting point of 234-237°C.

Molecular Formula C7H3FI2O2
Molecular Weight 391.9 g/mol
CAS No. 847862-87-7
Cat. No. B3057754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3,5-diiodobenzoic acid
CAS847862-87-7
Molecular FormulaC7H3FI2O2
Molecular Weight391.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)F)I)C(=O)O
InChIInChI=1S/C7H3FI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
InChIKeyCVHNCPIADQEMFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3,5-diiodobenzoic Acid (CAS 847862-87-7): A Dual Halogen Building Block for Crystal Engineering and Cross-Coupling Procurement


4-Fluoro-3,5-diiodobenzoic acid is a polyhalogenated benzoic acid derivative characterized by a 4-fluoro substituent flanked by iodine atoms at the 3- and 5-positions of the aromatic ring . This compound possesses a molecular weight of 391.9 g/mol and a melting point of 234-237°C . It functions as a versatile synthetic building block, enabling iterative cross-coupling strategies via its iodo groups, while the strongly electron-withdrawing fluorine atom can serve to modulate halogen bonding strengths and electronic properties in downstream products .

Why 4-Fluoro-3,5-diiodobenzoic Acid Procurement Requires Precise Specification


Simple replacement of 4-fluoro-3,5-diiodobenzoic acid with its non-fluorinated, mono-iodo, or bromo analogs will result in a quantifiably different experimental outcome due to established class-level halogen bonding effects [1]. The introduction of a fluorine substituent ortho to iodine atoms has been demonstrated to dramatically increase the positive electrostatic potential (σ-hole) of the halogen, leading to halogen bond interactions that can be up to 100% stronger [1]. Consequently, substituting this compound with 3,5-diiodobenzoic acid (lacking the fluorine σ-hole amplifier) or a bromo derivative (with weaker intrinsic halogen bonding capacity) will critically alter supramolecular assembly, crystal packing, or catalytic performance [2].

Quantitative Differentiation Evidence for 4-Fluoro-3,5-diiodobenzoic Acid


Halogen Bond Enhancement: 4-Fluoro Substitution Upregulates σ-Hole Potentials by up to 100%

Computational studies on the effects of aromatic fluorine substitution on halogen bonding reveal that the introduction of a fluorine atom ortho to iodine dramatically increases the magnitude of the positive electrostatic potential (σ-hole) on the iodine atom [1]. This enhancement translates to halogen bond interaction energies that can be up to 100% stronger relative to non-fluorinated analogs [1]. In the context of 4-fluoro-3,5-diiodobenzoic acid, the 4-fluoro group acts to amplify the halogen bond donor capabilities of both adjacent iodo substituents compared to the baseline compound 3,5-diiodobenzoic acid, which lacks this σ-hole enhancement [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Dual Iodo Functionality: Enabling Sequential Chemoselective Cross-Couplings

The presence of two iodo substituents on the aromatic ring of 4-fluoro-3,5-diiodobenzoic acid provides a distinct synthetic advantage over mono-iodo analogs such as 4-fluoro-3-iodobenzoic acid . Aryl iodides are known to be more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to aryl bromides or chlorides, with the reactivity order generally following Ar-I > Ar-Br > Ar-Cl [1]. The dual iodo substitution pattern in 4-fluoro-3,5-diiodobenzoic acid permits iterative coupling strategies, allowing for the sequential introduction of two different substituents at the 3- and 5-positions through careful control of reaction stoichiometry and conditions [2].

Organic Synthesis Cross-Coupling C-C Bond Formation

Enhanced Leaving Group Capability: Iodine vs. Bromine in Cross-Coupling Kinetics

A fundamental advantage of iodoaromatic building blocks over their bromo or chloro counterparts is the superior leaving group ability of iodine in transition metal-catalyzed reactions [1]. While specific kinetic data for 4-fluoro-3,5-diiodobenzoic acid are not available in the open literature, the established reactivity order for aryl halides in oxidative addition steps of cross-coupling reactions is Ar-I > Ar-Br >> Ar-Cl [1]. Therefore, 4-fluoro-3,5-diiodobenzoic acid is expected to undergo faster and more efficient cross-coupling compared to its direct bromo analog, 3,5-dibromo-4-fluorobenzoic acid , allowing for milder reaction conditions and potentially higher yields.

Catalysis Reaction Kinetics Medicinal Chemistry

Physical Property Differentiation: Melting Point and Density for Formulation Decisions

4-Fluoro-3,5-diiodobenzoic acid exhibits a significantly higher melting point (234-237°C) compared to its non-fluorinated analog 3,5-diiodobenzoic acid, which has a reported melting point range of 212-216°C . The introduction of the fluorine atom also increases the predicted density to 2.607±0.06 g/cm³ , a value that is higher than that expected for the non-fluorinated analog. These differences in physical properties are crucial for applications where thermal stability or specific gravity influences formulation or processing.

Materials Science Formulation Process Chemistry

Fluorine-Enhanced σ-Hole Amplification: A Computational Basis for Stronger Halogen Bonds

Ab initio calculations demonstrate that the substitution of an aromatic hydrogen with a fluorine atom adjacent to a halogen (I, Br, or Cl) leads to a measurable increase in the electrostatic potential (σ-hole) on the halogen atom [1]. For iodine, this fluorine-induced σ-hole amplification is associated with a more favorable electrostatic interaction with Lewis bases, resulting in halogen bonds that are stronger and more directional [1]. This computational evidence supports the classification of 4-fluoro-3,5-diiodobenzoic acid as a 'tuned' halogen bond donor with enhanced properties relative to 3,5-diiodobenzoic acid.

Computational Chemistry DFT Non-covalent Interactions

X-ray Contrast Potential: Iodine Density as a Radiopaque Advantage over Bromo Analogs

The presence of two iodine atoms (atomic number 53) in 4-fluoro-3,5-diiodobenzoic acid imparts significantly higher X-ray attenuation compared to the bromo analog 3,5-dibromo-4-fluorobenzoic acid (atomic number 35 for bromine) [1]. While direct X-ray opacity data for 4-fluoro-3,5-diiodobenzoic acid are not available, a related study on bromo-fluoro benzoic acid derivatives demonstrated that the brominated compounds exhibited X-ray opacity equal or superior to tetraiodophenolphthalein . By class-level inference, the higher electron density of iodine (5s²5p⁵) relative to bromine (4s²4p⁵) is expected to confer even greater radiopacity to the diiodo compound, making it a potential candidate for radiopaque material development.

Biomedical Imaging Radiopaque Agents Materials Chemistry

Procurement-Driven Application Scenarios for 4-Fluoro-3,5-diiodobenzoic Acid


Crystal Engineering: Design of Fluorine-Modulated Halogen-Bonded Co-Crystals

Leveraging the computationally validated σ-hole amplification effect [1], this compound is ideally suited for crystal engineers seeking to enhance the robustness of halogen-bonded supramolecular synthons. The 4-fluoro substituent increases the positive electrostatic potential on the adjacent iodine atoms, promoting stronger I···O or I···N interactions compared to 3,5-diiodobenzoic acid. This allows for the rational design of co-crystals with improved lattice energies and predictable packing motifs, which is essential for pharmaceutical co-crystal screening and materials science.

Organic Synthesis: Iterative Cross-Coupling for Asymmetric Biaryl Construction

The dual iodo functionality enables sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) to synthesize non-symmetric polyaromatic compounds. Unlike mono-iodo analogs such as 4-fluoro-3-iodobenzoic acid, this building block allows for the installation of two different aryl or alkynyl groups in a controlled manner [2]. This reduces the number of synthetic steps and purification requirements, offering a clear advantage in the production of complex pharmaceutical intermediates and advanced materials.

Biomedical Probe Development: Fluorine-Enhanced Halogen Bonding for Protein-Ligand Interactions

The enhanced halogen bonding capability of this compound, driven by the ortho-fluorine effect [3], makes it a valuable precursor for the development of chemical probes targeting biomolecules. Stronger halogen bonds between iodine and protein backbone carbonyls can improve binding affinity and selectivity. This is particularly relevant for fragment-based drug discovery and the design of selective enzyme inhibitors where non-covalent interactions dictate potency.

Radiopaque Material Synthesis: Iodinated Building Block for X-ray Contrast Agents

Based on class-level inference regarding the high X-ray attenuation of iodine [4], this diiodo compound serves as a synthetic precursor for developing novel radiopaque materials. The presence of two iodine atoms per molecule provides a high electron density core that efficiently absorbs X-rays. When incorporated into polymers or small molecules, it can confer radiopacity for biomedical imaging applications, offering a potential alternative to brominated analogs that require higher loading to achieve similar contrast.

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